molecular formula C10H18O2 B14754061 3-(1-Butoxyethoxy)but-1-yne CAS No. 820-01-9

3-(1-Butoxyethoxy)but-1-yne

Cat. No.: B14754061
CAS No.: 820-01-9
M. Wt: 170.25 g/mol
InChI Key: ZWGDCSLTAHURDP-UHFFFAOYSA-N
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Description

3-(1-Butoxyethoxy)but-1-yne is an organic compound that belongs to the class of alkynes. It is characterized by the presence of a triple bond between two carbon atoms and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butoxyethoxy)but-1-yne can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-butyne with potassium carbonate in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by the addition of 1-bromo-2-butyne dropwise. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butoxyethoxy)but-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium hydride (NaH) and organolithium reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(1-Butoxyethoxy)but-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Butoxyethoxy)but-1-yne involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of the triple bond and ether group allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Butoxyethoxy)but-1-yne is unique due to its specific combination of a triple bond and ether functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

820-01-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(1-but-3-yn-2-yloxyethoxy)butane

InChI

InChI=1S/C10H18O2/c1-5-7-8-11-10(4)12-9(3)6-2/h2,9-10H,5,7-8H2,1,3-4H3

InChI Key

ZWGDCSLTAHURDP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OC(C)C#C

Origin of Product

United States

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